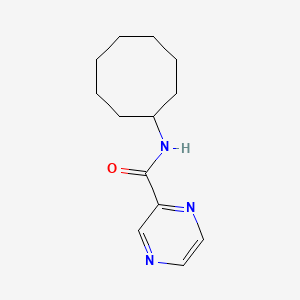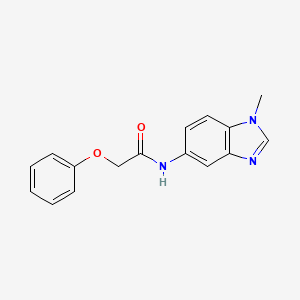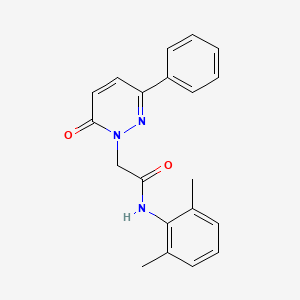![molecular formula C15H20N2O3 B5400783 {1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinyl}methanol](/img/structure/B5400783.png)
{1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinyl}methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound is commonly known as NPDPM and is a potent and selective agonist of the nociceptin/orphanin FQ peptide (NOP) receptor.
Mecanismo De Acción
NPDPM is a selective agonist of the {1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinyl}methanol receptor, which is a member of the opioid receptor family. The this compound receptor is primarily expressed in the central nervous system and is involved in the regulation of pain, mood, and stress. NPDPM binds to the this compound receptor and activates downstream signaling pathways, leading to the modulation of pain perception and mood.
Biochemical and Physiological Effects:
NPDPM has been shown to have potent analgesic effects in various animal models of pain. It has also been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression. NPDPM has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and noradrenaline, which are involved in the regulation of mood and pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of NPDPM in lab experiments is its potent and selective agonist activity at the {1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinyl}methanol receptor. This allows for the precise modulation of pain perception and mood without affecting other opioid receptors. However, one of the limitations of NPDPM is its relatively short half-life, which can limit its effectiveness in certain experimental settings.
Direcciones Futuras
NPDPM has significant potential for future research in various fields, including medicinal chemistry, drug discovery, and neuroscience. Some of the possible future directions for NPDPM research include the development of novel pain medications, the treatment of drug addiction, and the modulation of mood disorders. Additionally, further research is needed to elucidate the precise mechanisms of action of NPDPM and its potential interactions with other neurotransmitter systems.
Métodos De Síntesis
The synthesis of NPDPM involves the reaction of 2-nitrostyrene with piperidine in the presence of boron trifluoride etherate to form the corresponding nitrostyrene-piperidine adduct. The adduct is then reduced with sodium borohydride to yield NPDPM. The synthesis of NPDPM is a relatively straightforward process and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
NPDPM has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of NPDPM is in medicinal chemistry and drug discovery. NPDPM has been shown to have potent analgesic effects and can be used as a lead compound for the development of novel pain medications. NPDPM has also been studied for its potential applications in the treatment of drug addiction, anxiety, and depression.
Propiedades
IUPAC Name |
[1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-12-13-5-3-9-16(11-13)10-4-7-14-6-1-2-8-15(14)17(19)20/h1-2,4,6-8,13,18H,3,5,9-12H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUHYWOLTOTBRN-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC=CC2=CC=CC=C2[N+](=O)[O-])CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C/C=C/C2=CC=CC=C2[N+](=O)[O-])CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197937 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone](/img/structure/B5400703.png)
![isopropyl 7-amino-6-cyano-3-(2-furyl)-8-(2-furylmethylene)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5400707.png)


![methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate](/img/structure/B5400732.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5400742.png)
![2-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5400743.png)

![2-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 3,4-dimethoxybenzoate](/img/structure/B5400757.png)



![2-(3,4-dichlorophenyl)-4-[4-(1H-imidazol-1-yl)butanoyl]morpholine](/img/structure/B5400794.png)
![3-sec-butyl-5-[(5-chloro-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5400810.png)
